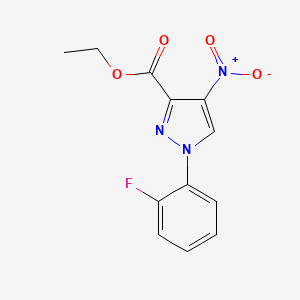

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 2-fluorophenyl group at the 1-position, a nitro (-NO₂) substituent at the 4-position, and an ethyl ester (-COOEt) at the 3-position of the pyrazole ring. The nitro group is a strong electron-withdrawing substituent, which influences the compound’s electronic properties and reactivity, while the fluorine atom on the phenyl ring contributes to steric and electronic modulation. Such structural features are common in agrochemical and pharmaceutical intermediates, where substituent positioning and electronic effects dictate biological activity or synthetic utility .

Properties

Molecular Formula |

C12H10FN3O4 |

|---|---|

Molecular Weight |

279.22 g/mol |

IUPAC Name |

ethyl 1-(2-fluorophenyl)-4-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-6-4-3-5-8(9)13/h3-7H,2H2,1H3 |

InChI Key |

JIINBXNPOISQIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

Step 1: Formation of the Pyrazole Core

The initial step is the cyclization of a hydrazine derivative with a β-keto ester. Specifically, 2-fluorophenylhydrazine is reacted with ethyl acetoacetate or a related β-keto ester to form the ethyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate intermediate. This cyclocondensation can be performed under acidic or basic conditions, often using ethanol or other polar solvents, with reflux heating over several hours to ensure complete ring closure.Step 2: Nitration at the Pyrazole C4 Position

The introduction of the nitro group at the C4 position of the pyrazole ring is achieved via electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acid under controlled temperature conditions (typically 0–5°C to avoid over-nitration or decomposition). The reaction time and temperature are critical to achieve regioselective nitration without hydrolysis of the ester group.Step 3: Purification

The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) or by chromatographic techniques (silica gel column chromatography using ethyl acetate/hexane mixtures) to obtain the final compound with high purity.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form ethyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | 2-fluorophenylhydrazine + ethyl acetoacetate, EtOH, reflux, 12–18 h | 65–75 | Base or acid catalysis may be used; solvent choice affects yield |

| 2 | Nitration at C4 position | HNO3/H2SO4 mixture, 0–5°C, 1–3 h | 50–65 | Temperature control critical to avoid ester hydrolysis |

| 3 | Purification | Recrystallization or chromatography | >95 purity | Purity confirmed by NMR and IR |

Alternative Synthetic Routes

Direct Nitration of Preformed Pyrazole: Some protocols involve first synthesizing the ethyl 1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, followed by selective nitration under mild conditions using nitrating agents such as acetyl nitrate or nitronium tetrafluoroborate to improve regioselectivity and minimize side reactions.

Use of Protected Intermediates: Protecting groups on the ester function (e.g., tert-butyl esters) may be employed during nitration to prevent hydrolysis or side reactions, followed by deprotection to yield the final compound.

Analytical Confirmation and Structural Verification

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR) typically shows characteristic signals for the pyrazole ring protons (δ ~6.5–8.0 ppm), aromatic protons of the 2-fluorophenyl group (δ ~7.0–7.8 ppm), and ethyl ester protons (triplet at δ ~1.2 ppm for methyl, quartet at δ ~4.2 ppm for methylene). The nitro substitution causes downfield shifts in adjacent protons.Infrared (IR) Spectroscopy:

Key absorption bands include ester carbonyl stretching (~1730 cm⁻¹), nitro group asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹), and aromatic C–H stretches (~3100 cm⁻¹).Mass Spectrometry (MS):

Molecular ion peak at m/z 279 corresponds to the molecular weight of the compound, confirming the molecular formula C12H10FN3O4.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

Used to determine purity, typically achieving >95% purity after purification.Elemental Analysis:

Confirms the expected carbon, hydrogen, nitrogen, and fluorine content consistent with the molecular formula.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Molecular Formula | C12H10FN3O4 |

| Molecular Weight | 279.22 g/mol |

| Key Starting Materials | 2-fluorophenylhydrazine, ethyl acetoacetate |

| Reaction Solvents | Ethanol, ethyl acetate, dichloromethane (for purification) |

| Catalysts/Reagents | Acid or base catalysts for cyclization; HNO3/H2SO4 for nitration |

| Reaction Temperatures | Reflux for cyclization; 0–5°C for nitration |

| Reaction Times | 12–18 h for cyclization; 1–3 h for nitration |

| Yields | 50–75% per step |

| Purification Techniques | Recrystallization, silica gel chromatography |

| Analytical Confirmations | NMR, IR, MS, HPLC, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various functionalized compounds that can be further utilized in different applications.

Scientific Research Applications

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in scientific research. Some of the key areas of application include:

Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biology: It is used as a tool compound in biological studies to investigate the mechanisms of action of various enzymes and receptors.

Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a comparative analysis based on substituent modifications and inferred properties:

Table 1: Structural and Functional Comparison of Ethyl Pyrazole Carboxylates

Key Observations :

Substituent Positioning :

- The nitro group at the 4-position in the target compound distinguishes it from analogs with alkyl (e.g., propyl ) or halogen (e.g., CF₃ ) substituents. Nitro groups are typically more reactive in reduction or nucleophilic substitution reactions compared to fluorine or methyl groups.

- Fluorine placement (ortho vs. para on phenyl) affects steric interactions. For example, the 2-fluorophenyl group in the target compound may hinder rotation more than para-substituted analogs .

Electronic Effects :

- The nitro group (σₚ = 1.27) is more electron-withdrawing than trifluoromethyl (σₚ = 0.54) or methoxy groups (σₚ = -0.27), making the target compound’s pyrazole ring more electrophilic. This could enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Methoxy groups (as in ) increase solubility but reduce electrophilicity compared to nitro.

Applications and Reactivity :

- Compounds with trifluoromethyl groups (e.g., ) are often used in pharmaceuticals for improved metabolic stability.

- The target’s nitro group may serve as a precursor for amine derivatives (via reduction), a common step in drug synthesis.

Research Findings and Data

Thermal and Solubility Data :

- While explicit data for the target compound are unavailable, analogs suggest:

Biological Activity

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

- Molecular Formula : C₁₂H₁₀FN₃O₄

- Molecular Weight : 279.22 g/mol

- CAS Number : 2060046-48-0

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through in vitro studies. The compound exhibits significant antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, possess strong antimicrobial activities against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |

| This compound | Not specified but shown to be effective | Various bacterial strains |

The compound's effectiveness against biofilm formation indicates its potential as a therapeutic agent against chronic infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Studies have shown that related pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process.

| Compound | COX Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| This compound | Significant (exact % not specified) | Celecoxib (22% inhibition) |

This suggests that the compound could be developed further as an anti-inflammatory drug .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for their antimicrobial properties, revealing that compounds similar to this compound showed promising results against multiple bacterial strains with MIC values indicating potent activity .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the pyrazole ring significantly affect biological activity. For instance, the introduction of different substituents can enhance or diminish antimicrobial efficacy, providing insight into optimizing this compound for better performance .

- In Vivo Studies : While most current research focuses on in vitro results, preliminary in vivo studies suggest that pyrazole derivatives may exhibit low toxicity profiles and favorable pharmacokinetics, making them suitable candidates for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by nitration. details a procedure where the ester intermediate is prepared using ethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF), yielding 23% after recrystallization in ethanol. Optimization involves adjusting reaction time (e.g., 10–48 hours), temperature (80–100°C), and solvent polarity to improve yield. Monitoring via TLC and purification via silica gel chromatography are critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- Methodology :

- ¹H NMR : Aromatic protons (δ 7.31–7.95 ppm) and the ethyl ester group (δ 1.45 ppm, triplet; δ 4.52 ppm, quartet) confirm substitution patterns .

- Elemental Analysis : Discrepancies between calculated (C, 51.62%; H, 3.61%) and experimental values (C, 51.44%; H, 3.85%) highlight the need for repeated purification to remove residual solvents .

- FT-IR : Nitro groups (1520–1350 cm⁻¹) and ester carbonyls (1720–1700 cm⁻¹) are diagnostic .

Q. What safety precautions are recommended during handling and synthesis?

- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation of nitro group-containing intermediates, which may release toxic NOₓ gases upon decomposition. notes incompatibility with strong oxidizers, requiring inert atmospheres for reactions .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational modeling be resolved for this compound?

- Methodology :

- Crystallographic Refinement : Use SHELXL ( ) for refining atomic coordinates against high-resolution data. Discrepancies in ring puckering (e.g., pyrazole ring distortions) can be quantified via Cremer-Pople parameters ( ) .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Adjust torsional constraints in force fields to match observed conformations .

Q. What strategies mitigate low yields during the conversion of the ester to carboxamide derivatives?

- Methodology : describes ammonolysis in 33% NH₃(aq) at RT for 48 hours (72–88% yield). To improve efficiency:

- Use microwave-assisted synthesis (100°C, 30 minutes) to accelerate nucleophilic substitution.

- Add catalytic DMAP to enhance ester reactivity. Monitor reaction progress via LC-MS to identify side products (e.g., hydrolysis to carboxylic acids) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be analyzed to confirm regiochemistry?

- Methodology :

- NOESY/ROESY : Detect spatial proximity between the 2-fluorophenyl group and pyrazole H-5 (δ 8.72 ppm) to confirm substitution at N1 .

- ²D HMBC : Correlate nitro group protons with pyrazole C-4 to validate nitration position. Compare with computed chemical shifts using ACD/Labs or Gaussian NMR modules .

Q. What are the environmental stability and degradation pathways of this compound under varying pH conditions?

- Methodology :

- Hydrolytic Studies : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV (λ = 254 nm). Nitro group reduction (to amines) is expected under acidic conditions, while ester hydrolysis dominates in basic media .

- Ecotoxicity Assessment : Use OECD 201/202 guidelines to evaluate algal and Daphnia toxicity. notes limited ecotoxicological data, necessitating experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.